Cas no 1806293-61-7 (1-(2,3-Difluoro-6-methylphenyl)ethanone)

1-(2,3-Difluoro-6-methylphenyl)ethanone 化学的及び物理的性質
名前と識別子
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- 1-(2,3-Difluoro-6-methylphenyl)ethanone
- 2',3'-Difluoro-6'-methylacetophenone
- FCH4210456
- AK672310
- AX8333602
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- インチ: 1S/C9H8F2O/c1-5-3-4-7(10)9(11)8(5)6(2)12/h3-4H,1-2H3
- InChIKey: OHGPNHHMSBQGDB-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(C)=C1C(C)=O)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 181
- トポロジー分子極性表面積: 17.1
1-(2,3-Difluoro-6-methylphenyl)ethanone Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010010212-250mg |
2',3'-Difluoro-6'-methylacetophenone |
1806293-61-7 | 97% | 250mg |
475.20 USD | 2021-07-06 | |
Alichem | A010010212-500mg |
2',3'-Difluoro-6'-methylacetophenone |
1806293-61-7 | 97% | 500mg |
823.15 USD | 2021-07-06 | |
Alichem | A010010212-1g |
2',3'-Difluoro-6'-methylacetophenone |
1806293-61-7 | 97% | 1g |
1,475.10 USD | 2021-07-06 |
1-(2,3-Difluoro-6-methylphenyl)ethanone 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
1-(2,3-Difluoro-6-methylphenyl)ethanoneに関する追加情報
Introduction to 1-(2,3-Difluoro-6-methylphenyl)ethanone (CAS No. 1806293-61-7) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
1-(2,3-Difluoro-6-methylphenyl)ethanone, identified by its CAS number 1806293-61-7, is a fluorinated aromatic ketone that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique structural and electronic properties. The compound features a benzene ring substituted with fluorine atoms at the 2 and 3 positions and a methyl group at the 6 position, coupled with an acetyl group at the 1 position. This specific arrangement imparts distinct reactivity and binding capabilities, making it a valuable scaffold for designing novel bioactive molecules.
The fluorine atoms in the molecule play a crucial role in modulating its pharmacokinetic and pharmacodynamic properties. Fluorine substitution is a well-established strategy in drug discovery, often used to enhance metabolic stability, improve binding affinity, and alter lipophilicity. In the case of 1-(2,3-Difluoro-6-methylphenyl)ethanone, the electron-withdrawing nature of the fluorine atoms at the 2 and 3 positions influences the electron density distribution across the aromatic ring, which can be exploited to fine-tune interactions with biological targets.
Recent studies have highlighted the potential of 1-(2,3-Difluoro-6-methylphenyl)ethanone as a key intermediate in the synthesis of small-molecule inhibitors targeting various therapeutic pathways. For instance, researchers have explored its utility in developing kinase inhibitors, particularly those targeting tyrosine kinases involved in cancer signaling. The presence of both fluorine substituents and an acetyl group provides multiple docking sites for rational drug design, allowing for precise optimization of binding interactions.
The methyl group at the 6 position further contributes to the compound's structural diversity, enabling further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These transformations have been employed to introduce additional aromatic or heteroaromatic moieties, expanding the chemical space for discovering new bioactive agents. The versatility of 1-(2,3-Difluoro-6-methylphenyl)ethanone as a building block has also been leveraged in the synthesis of fluorescent probes for cellular imaging applications.
In addition to its role in drug discovery, 1-(2,3-Difluoro-6-methylphenyl)ethanone has been investigated for its potential applications in materials science. The compound's ability to form stable organometallic complexes has been explored in catalysis, where it serves as a ligand precursor for transition metal-catalyzed reactions. The unique electronic properties imparted by the fluorine substituents enhance its coordination capabilities with metals such as palladium and copper, facilitating various synthetic transformations.
One particularly intriguing aspect of 1-(2,3-Difluoro-6-methylphenyl)ethanone is its potential as an intermediate in the synthesis of photoactive molecules. The combination of an aromatic system with electron-withdrawing groups enhances its absorption characteristics in the visible spectrum, making it suitable for applications in organic electronics and photodynamic therapy. Researchers have demonstrated its utility in generating reactive oxygen species under light irradiation, which could be harnessed for therapeutic purposes.
The growing interest in 1-(2,3-Difluoro-6-methylphenyl)ethanone has spurred further investigation into its derivatives. By modifying the substitution pattern or introducing additional functional groups, scientists aim to uncover novel bioactivities and improve existing pharmacological profiles. Computational modeling techniques have been instrumental in predicting the binding modes of these derivatives to biological targets, accelerating the drug discovery process.
The synthesis of 1-(2,3-Difluoro-6-methylphenyl)ethanone itself presents an interesting challenge due to the need for precise control over regioselectivity during fluorination reactions. Advanced synthetic methodologies such as transition-metal-catalyzed cross-coupling and electrochemical fluorination have enabled more efficient access to this compound compared to traditional approaches. These advancements underscore the importance of innovative synthetic strategies in expanding access to valuable building blocks like this one.
Looking ahead, the future prospects for 1-(2,3-Difluoro-6-methylphenyl)ethanone are promising. As research continues to uncover new applications across multiple disciplines—including pharmaceuticals, materials science, and biotechnology—this compound is poised to remain a cornerstone of innovation. Its unique structural features offer unparalleled opportunities for designing molecules with tailored properties, ensuring its continued relevance in cutting-edge research endeavors.
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